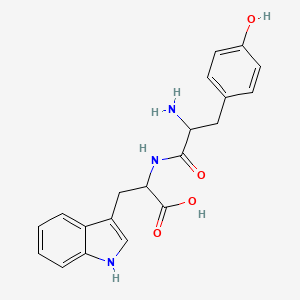
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is a complex organic compound that features a benzofuran core substituted with a chloro group, a thiophene-2-carbonyl group, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thiophene-2-Carbonyl Group: This step often involves acylation reactions using thiophene-2-carbonyl chloride.
Formation of the Carboxylic Acid Group: This can be introduced through carboxylation reactions or by hydrolysis of ester intermediates.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved can vary depending on the specific application, but generally, the compound’s functional groups play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid include other benzofuran derivatives with different substituents. For example:
7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: This compound has a benzoyl group instead of a thiophene-2-carbonyl group.
5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: This compound lacks the thiophene-2-carbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H9ClO4S |
|---|---|
Molekulargewicht |
308.7 g/mol |
IUPAC-Name |
5-chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClO4S/c15-7-4-8-10(14(17)18)6-19-13(8)9(5-7)12(16)11-2-1-3-20-11/h1-5,10H,6H2,(H,17,18) |
InChI-Schlüssel |
HZWMCIUQYJVIMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)C(=O)C3=CC=CS3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate](/img/structure/B13868282.png)

![Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868297.png)


![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)

![Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate](/img/structure/B13868335.png)


![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)

